N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine
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Overview
Description
N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthyridine core, a pyrrolidine ring, and a dimethylphenyl group. Its molecular formula is C22H24N4O, and it has a molecular weight of 360.45 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Naphthyridine Core: This step involves the cyclization of appropriate precursors to form the 1,8-naphthyridine ring.
Introduction of the Pyrrolidine Ring: The pyrrolidine ring is introduced through a nucleophilic substitution reaction.
Attachment of the Dimethylphenyl Group: The final step involves the coupling of the dimethylphenyl group to the naphthyridine core via a carbonylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into its reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are subjects of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- N-(3,4-dimethylphenyl)-2-[3-(pyrrolidine-1-carbonyl)-1H-indazol-1-yl]acetamide
- N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide
Uniqueness
N-(3,4-dimethylphenyl)-7-methyl-3-(pyrrolidine-1-carbonyl)-1,8-naphthyridin-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthyridine core and pyrrolidine ring make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
[4-(3,4-dimethylanilino)-7-methyl-1,8-naphthyridin-3-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O/c1-14-6-8-17(12-15(14)2)25-20-18-9-7-16(3)24-21(18)23-13-19(20)22(27)26-10-4-5-11-26/h6-9,12-13H,4-5,10-11H2,1-3H3,(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYXZSLUUKVVTHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC2=C3C=CC(=NC3=NC=C2C(=O)N4CCCC4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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